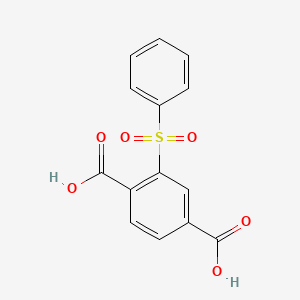

2-(Benzenesulfonyl)terephthalic acid

Description

Historical Trajectory of Benzenesulfonyl Compounds in Organic Synthesis and Materials Science

Benzenesulfonyl compounds, particularly benzenesulfonyl chloride, have a rich history in organic synthesis. solubilityofthings.comamebaownd.com They are well-established as versatile reagents for the introduction of the benzenesulfonyl group into various organic molecules. chemimpex.com This functional group is crucial in the synthesis of sulfonamides, a class of compounds with significant antibacterial properties, and sulfonate esters, which are valuable intermediates in organic reactions. amebaownd.com The reactivity of the sulfonyl chloride group with nucleophiles like amines and alcohols makes it a fundamental tool for chemists. amebaownd.comwikipedia.org

Beyond traditional organic synthesis, benzenesulfonyl compounds have found applications in materials science. They serve as coupling agents in the preparation of specialized polymers, such as sulfonated polymers used in ion exchange membranes and fuel cells. chemimpex.com Furthermore, their derivatives are utilized in the production of dyes, pigments, and other specialty chemicals, where the sulfonyl group can influence the material's properties. amebaownd.comchemimpex.com The stability and reactivity of the benzenesulfonyl moiety have cemented its role as a foundational component in the development of new materials with enhanced functionalities. chemimpex.com

Contemporary Significance of Terephthalic Acid Derivatives in Advanced Chemical Research

Terephthalic acid is a high-tonnage commodity chemical, with its global production primarily dedicated to the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET), a ubiquitous polyester (B1180765) used in textiles and packaging. wikipedia.orgchemicalbook.comechemi.com While the parent acid is a bulk chemical, its derivatives have become a focal point of advanced chemical research due to their diverse applications.

In materials science, functionalized terephthalic acid derivatives are critical building blocks for the synthesis of metal-organic frameworks (MOFs). mdpi.comchemsociety.org.ng These porous crystalline materials have shown great promise in gas storage, catalysis, and sensing. The specific functional groups on the terephthalic acid linker can tune the properties of the resulting MOF. mdpi.comacs.org For instance, the incorporation of amine-functionalized terephthalic acid derivatives has been studied to modulate the photophysical properties of MOFs for light-driven applications. acs.org

Furthermore, terephthalic acid derivatives are used to modify existing polymers to enhance their mechanical and thermal properties. For example, terephthalic acid-functionalized graphene oxide has been shown to significantly improve the tensile strength and thermal stability of thermoplastic elastomers. rsc.orgrsc.org The ability to introduce specific functionalities onto the terephthalic acid backbone allows for the precise tuning of material properties for a wide range of applications, from electronics to advanced composites. rsc.orgrsc.org

Rationale for Comprehensive Academic Investigation of 2-(Benzenesulfonyl)terephthalic acid

The rationale for a focused investigation of this compound stems from the unique combination of its constituent functional groups. The terephthalic acid backbone provides a rigid, planar structure with two carboxylic acid groups, making it an ideal candidate as a linker in coordination polymers and MOFs. The introduction of a bulky and electron-withdrawing benzenesulfonyl group at the 2-position is expected to significantly influence the molecule's steric and electronic properties.

This substitution could lead to several intriguing possibilities for research:

Novel MOF Architectures: The steric hindrance from the benzenesulfonyl group could direct the self-assembly of metal ions and linkers into novel and complex MOF topologies that are not accessible with simpler terephthalic acid derivatives.

Modified Electronic Properties: The electron-withdrawing nature of the sulfonyl group can alter the electronic properties of the terephthalic acid ring, potentially influencing the photophysical characteristics of materials derived from it, such as their fluorescence or phosphorescence.

Enhanced Catalytic Activity: In the context of MOF-based catalysis, the sulfonyl group could act as a Lewis acidic site or influence the acidity of the carboxylic acid protons, potentially leading to enhanced catalytic activity for specific organic transformations.

New Polymer Properties: When used as a monomer in polymerization reactions, this compound could impart unique properties to the resulting polyesters or polyamides, such as increased thermal stability, altered solubility, or improved mechanical strength.

Given these potential advantages, a comprehensive academic investigation is warranted to synthesize, characterize, and explore the properties of this novel compound.

Overview of Key Research Paradigms and Methodological Approaches

The study of this compound would likely involve a multi-pronged approach, integrating synthetic chemistry, analytical characterization, and computational modeling.

Synthesis: The synthesis of the target molecule would be a primary objective. A potential synthetic route could involve the sulfonation of terephthalic acid or the oxidation of a corresponding thiol precursor. Another approach could be a coupling reaction between a halogenated terephthalic acid derivative and a benzenesulfinate (B1229208) salt. The optimization of the reaction conditions to achieve a good yield and purity would be a key research challenge.

Structural and Physicochemical Characterization: Once synthesized, a thorough characterization of the compound would be essential. This would involve a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise molecular structure and confirm the connectivity of the atoms.

Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups, such as the carbonyls of the carboxylic acids and the sulfonyl group.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

X-ray Crystallography: To determine the single-crystal structure, providing definitive information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

Thermal Analysis (TGA/DSC): To assess the thermal stability and phase transitions of the compound.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties. These theoretical calculations would complement the experimental data and provide deeper insights into the influence of the benzenesulfonyl group on the terephthalic acid framework.

Exploration of Applications: Following thorough characterization, research would logically progress to exploring the potential applications of this compound as a linker in MOFs or as a monomer in polymers. This would involve synthesizing new materials and evaluating their properties.

While specific experimental data for this compound is not yet widely available in the public domain, the established methodologies for studying related compounds provide a clear roadmap for its future investigation. The following table summarizes the key properties of the parent compounds, which can serve as a baseline for predicting the properties of the target molecule.

| Property | Benzenesulfonyl Chloride | Terephthalic Acid |

| Formula | C₆H₅ClO₂S | C₈H₆O₄ |

| Molar Mass | 176.62 g/mol | 166.13 g/mol wikipedia.org |

| Appearance | Colorless viscous oil | White crystals or powder wikipedia.org |

| Melting Point | 13-14 °C | Sublimes at 402 °C sigmaaldrich.com |

| Solubility in Water | Reacts | 15 mg/L sigmaaldrich.com |

A related compound, 2-sulfoterephthalic acid, has the following properties:

| Property | 2-sulfoterephthalic Acid |

| Formula | C₈H₆O₇S |

| Molar Mass | 246.20 g/mol nih.gov |

| IUPAC Name | 2-sulfoterephthalic acid nih.gov |

| CAS Number | 4991-22-4 nih.gov |

The systematic application of these research paradigms will be crucial in unlocking the scientific potential of this compound and establishing its place within the broader landscape of functional organic materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(benzenesulfonyl)terephthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6S/c15-13(16)9-6-7-11(14(17)18)12(8-9)21(19,20)10-4-2-1-3-5-10/h1-8H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLMVJBXGIXGOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Benzenesulfonyl Terephthalic Acid

Retrosynthetic Analysis and Design of Synthetic Routes to 2-(Benzenesulfonyl)terephthalic acid

Route A: Late-Stage Sulfonylation

This approach involves the direct sulfonylation of the terephthalic acid backbone. A Friedel-Crafts-type reaction using benzenesulfonyl chloride and a strong Lewis acid catalyst could potentially introduce the benzenesulfonyl group onto the terephthalic acid ring. However, the two carboxylic acid groups are strongly deactivating, making electrophilic aromatic substitution challenging. To circumvent this, the reaction could be performed on a more activated precursor, such as dimethyl terephthalate (B1205515), followed by hydrolysis of the ester groups.

Route B: Nucleophilic Aromatic Substitution

This strategy relies on the displacement of a suitable leaving group on the terephthalic acid core by a benzenesulfinate (B1229208) nucleophile. A potential precursor for this route would be dimethyl 2-bromoterephthalate. The reaction with sodium benzenesulfinate, likely catalyzed by a copper salt, would form the diaryl sulfone linkage via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgnih.govmasterorganicchemistry.com The electron-withdrawing nature of the two ester groups would facilitate this substitution. Subsequent hydrolysis would yield the desired product.

Route C: Oxidation of a Pre-functionalized Precursor

This pathway involves the synthesis of a 1,4-dialkylbenzene bearing the benzenesulfonyl substituent at the 2-position, followed by oxidation of the alkyl groups to carboxylic acids. A suitable starting material could be 2-bromo-p-xylene, which can be coupled with sodium benzenesulfinate. The resulting 2-(phenylsulfonyl)-p-xylene could then be subjected to strong oxidizing agents, such as potassium permanganate or chromic acid, to convert the methyl groups into carboxylic acids. The oxidation of p-xylene (B151628) derivatives to terephthalic acid is a well-established industrial process. semanticscholar.orgnih.govgoogle.commdpi.com

| Route | Key Transformation | Potential Precursors | Advantages | Challenges |

| A | Friedel-Crafts Sulfonylation | Dimethyl terephthalate, Benzenesulfonyl chloride | Potentially direct | Deactivation of the aromatic ring by carboxyl/ester groups |

| B | Nucleophilic Aromatic Substitution | Dimethyl 2-bromoterephthalate, Sodium benzenesulfinate | Activated substrate for SNAr | Availability of the halogenated precursor |

| C | Oxidation | 2-(Phenylsulfonyl)-p-xylene | Avoids late-stage aromatic substitution | Harsh oxidation conditions might affect the sulfonyl group |

Functional Group Interconversions on the Terephthalic Acid Moiety

The presence of two carboxylic acid groups on the this compound molecule allows for a variety of derivatizations to modify its physical and chemical properties.

Strategies for Carboxylic Acid Group Derivatization (e.g., esterification, amidation)

Esterification: The carboxylic acid groups of this compound can be readily converted to esters through several standard methods. Fischer esterification, involving refluxing the diacid in an alcohol with a catalytic amount of a strong acid (e.g., sulfuric acid), would yield the corresponding dialkyl ester. Alternatively, reaction with an alkyl halide in the presence of a base can also produce the diester. The selective mono-esterification could be challenging but might be achievable under carefully controlled conditions.

Amidation: The formation of amides from the carboxylic acid groups can be achieved by first converting the diacid to the more reactive diacyl chloride using reagents like thionyl chloride or oxalyl chloride. The subsequent reaction of the diacyl chloride with a primary or secondary amine would yield the corresponding diamide. Direct amidation of the carboxylic acids with amines is also possible using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

| Derivative | Reagents | Reaction Type |

| Diester | Alcohol, Acid catalyst (e.g., H₂SO₄) | Fischer Esterification |

| Diamide | 1. SOCl₂ or (COCl)₂ 2. Amine | Acyl Chloride Formation followed by Amination |

| Diamide | Amine, Coupling agent (e.g., DCC, EDC) | Direct Amidation |

Aromatic Functionalization of the Terephthalic Acid Core

Further functionalization of the terephthalic acid ring of this compound through electrophilic aromatic substitution is expected to be difficult. The two carboxylic acid groups are strongly deactivating and meta-directing, while the benzenesulfonyl group is also deactivating and meta-directing. Therefore, any incoming electrophile would be directed to the position meta to both the sulfonyl group and a carboxyl group, which is sterically hindered and electronically deactivated.

Introduction and Modification of the Benzenesulfonyl Group

The benzenesulfonyl group is a key feature of the molecule, and its introduction and potential modifications are central to the synthesis and derivatization of this compound.

Sulfonylation Reactions and Precursor Chemistry

As outlined in the retrosynthetic analysis, the introduction of the benzenesulfonyl group can be envisioned through a Friedel-Crafts sulfonylation or a nucleophilic aromatic substitution.

Friedel-Crafts Sulfonylation: This reaction would involve the use of benzenesulfonyl chloride as the sulfonating agent and a Lewis acid catalyst such as aluminum chloride. The reaction would likely be carried out on a terephthalate ester to mitigate the deactivating effect of the free carboxylic acids.

Nucleophilic Aromatic Substitution: The reaction of a 2-haloterephthalate with sodium benzenesulfinate provides a viable alternative. This method is often preferred for the synthesis of diaryl sulfones when the aromatic ring is activated towards nucleophilic attack.

Transformations Involving the Sulfonyl Moiety

The sulfonyl group in diaryl sulfones is generally quite stable and unreactive. However, under certain conditions, transformations can be induced.

Reduction: The sulfonyl group can be reduced to a sulfide under harsh conditions using strong reducing agents like lithium aluminum hydride, although this may also reduce the carboxylic acid groups.

Modification of the Benzene (B151609) Ring: The peripheral benzene ring of the benzenesulfonyl group could potentially undergo electrophilic aromatic substitution. The sulfonyl group is a deactivating, meta-directing group, so electrophiles would add to the meta position of this ring. This would allow for the introduction of further functionality onto the molecule.

Stereoselective Synthesis Approaches (if applicable to specific derivatives)

For the parent molecule, this compound, the principles of stereoselective synthesis are not directly applicable as the compound is achiral and does not possess any stereocenters. However, should derivatives of this compound be synthesized that incorporate chiral elements, stereoselective methodologies would become a pertinent consideration. For instance, if the carboxylic acid groups were to be esterified with a chiral alcohol, the resulting diastereomers could potentially be separated or their formation could be influenced by a chiral catalyst. At present, no specific stereoselective synthesis approaches for derivatives of this compound have been reported in the literature.

Green Chemistry Principles and Sustainable Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable chemical processes. The focus of such an approach would be on minimizing waste, reducing the use of hazardous substances, and enhancing energy efficiency.

Key aspects of a green synthetic approach would include:

Solvent Selection: Prioritizing the use of environmentally friendly solvents such as water, ethanol, or supercritical fluids in place of hazardous volatile organic compounds (VOCs).

Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. For a potential synthesis involving C-S bond formation, the development of a highly active and recyclable catalyst would be a significant advancement.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a fundamental goal. A synthetic pathway with high atom economy is inherently more sustainable as it generates less waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, or utilizing energy-efficient technologies such as microwave irradiation, can substantially reduce the energy consumption of the synthetic process.

Feedstock Sourcing: While not yet established, future research could aim to develop synthetic routes that utilize renewable feedstocks derived from biomass to produce the aromatic core of the molecule.

A prospective green synthesis could involve the direct C-H functionalization of terephthalic acid with a suitable benzenesulfonyl source, mediated by a transition metal catalyst. Such a route would be highly desirable as it would eliminate the need for pre-functionalization of the starting materials, thereby shortening the synthesis and reducing waste generation.

Table 1: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Potential Application in Synthesis |

|---|---|

| Prevention of Waste | Optimization of reaction conditions to maximize yield and minimize byproduct formation. |

| Atom Economy | Designing synthetic pathways that incorporate the maximum number of atoms from reactants into the product. |

| Less Hazardous Chemical Syntheses | Substitution of toxic and hazardous reagents and solvents with safer alternatives. |

| Designing Safer Chemicals | The intrinsic properties of the target molecule are a given; focus is on a safe synthesis. |

| Safer Solvents and Auxiliaries | Utilizing water, ethanol, or other green solvents for reactions and purification. |

| Design for Energy Efficiency | Employing catalytic methods that allow for lower reaction temperatures and pressures. |

| Use of Renewable Feedstocks | Exploring the future possibility of synthesizing the aromatic core from bio-based materials. |

| Reduce Derivatives | Avoiding the use of protecting groups to streamline the synthetic process. |

| Catalysis | Using small amounts of catalysts instead of stoichiometric reagents. |

| Design for Degradation | This principle applies to the lifecycle of the product rather than its synthesis. |

| Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to control reaction pathways and prevent unwanted side reactions. |

| Inherently Safer Chemistry for Accident Prevention | Choosing chemical transformations and reagents that minimize the risk of explosions, fires, and releases. |

Scalability Considerations for Research-Oriented Synthetic Protocols

The transition of a synthetic protocol for this compound from a laboratory to a larger, research-oriented scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Key considerations for scalability include:

Heat and Mass Transfer: Reactions that are manageable on a small scale can become problematic in larger reactors due to changes in the surface area-to-volume ratio, which affects heat dissipation. Exothermic reactions require robust temperature control systems to prevent thermal runaway. Similarly, efficient mixing is crucial to maintain homogeneity and ensure consistent reaction kinetics.

Reagent Handling and Dosing: The safe handling of larger quantities of reagents is paramount. The method of addition can significantly impact the reaction profile; therefore, controlled dosing systems may be required for critical reagents.

Process Safety: A comprehensive risk assessment is essential to identify and mitigate potential hazards associated with the scaled-up process. This includes evaluating the thermal stability of all components of the reaction mixture and understanding the potential for hazardous side reactions.

Table 2: Comparison of Synthesis Parameters at Different Scales

| Parameter | Laboratory Scale (grams) | Research-Oriented Scale (kilograms) |

|---|---|---|

| Reaction Vessel | Round-bottom flask | Jacketed glass or stainless steel reactor |

| Temperature Control | Heating mantle, oil bath, ice bath | Thermofluid circulation system |

| Mixing | Magnetic stirrer, small overhead stirrer | High-torque overhead mechanical stirrer |

| Reagent Addition | Manual (e.g., dropping funnel) | Automated pumps for controlled dosing |

| Purification Method | Column chromatography, simple filtration | Recrystallization, precipitation, centrifugation |

| Safety Focus | Personal protective equipment, fume hood | Process hazard analysis, engineering controls |

| Economic Driver | Successful synthesis of the target molecule | Cost of goods, process efficiency, and throughput |

Chemical Reactivity and Mechanistic Investigations of 2 Benzenesulfonyl Terephthalic Acid

Acid-Base Properties and Proton Transfer Phenomena within Reaction Systems

The acid-base characteristics of 2-(Benzenesulfonyl)terephthalic acid are primarily defined by its two carboxylic acid groups. The presence of the strongly electron-withdrawing benzenesulfonyl group significantly influences the acidity of these protons. The sulfonyl group (-SO₂-) enhances the polarity of the O-H bonds in the carboxyl groups, thereby increasing their acidity compared to the parent terephthalic acid. researchgate.netfiveable.me

Studies on terephthalic acid on copper surfaces have shown that deprotonation occurs sequentially, with the molecule passing through a partially deprotonated state before full deprotonation. rsc.orgmpg.de A similar step-wise deprotonation is expected for this compound. The first deprotonation would produce the monoanion, and the second would result in the dianion. The formation of these charged species is central to the molecule's role in forming metal-organic frameworks and other coordination polymers.

Proton transfer is a fundamental step in many reactions involving this acid. masterorganicchemistry.com In aqueous systems or with protic solvents, proton transfer often occurs via a "proton shuttle" mechanism, where a solvent molecule like water accepts a proton from one site and delivers it to another. masterorganicchemistry.com This can be an intermolecular process or, in specific cases where a 5- or 6-membered transition state is feasible, an intramolecular transfer. masterorganicchemistry.com In reactions such as esterification, proton transfer is a key mechanistic step, often preceding the main reaction. masterorganicchemistry.com

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The molecule contains two aromatic rings susceptible to substitution, but their reactivity is vastly different.

Electrophilic Aromatic Substitution (EAS): Electrophilic substitution involves the replacement of a hydrogen atom with an electrophile. youtube.com The reactivity of an aromatic ring towards EAS is determined by the substituents it carries. savemyexams.com

The Terephthalic Acid Ring: This ring is substituted with two carboxylic acid groups (-COOH) and a benzenesulfonyl group (-SO₂R). All three are powerful electron-withdrawing, deactivating groups. libretexts.orgquora.com These groups decrease the electron density of the ring, making it much less nucleophilic and therefore less reactive towards electrophiles than benzene (B151609). youtube.com When forced to react, these groups direct incoming electrophiles to the meta position. libretexts.orgquora.com In this compound, the single available hydrogen atom is meta to all three deactivating groups, but substitution at this sterically hindered position would be extremely difficult.

The Benzenesulfonyl Ring: This ring is unsubstituted and thus significantly more reactive toward EAS than the highly deactivated terephthalic acid ring. Reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would occur preferentially on this ring. youtube.com

Nucleophilic Aromatic Substitution (SNAr): This type of reaction involves a nucleophile attacking an aromatic ring and replacing a leaving group. SNAr is facilitated by the presence of strong electron-withdrawing groups positioned ortho and para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. youtube.comlibretexts.org

The terephthalic acid ring in this compound, with its three strong electron-withdrawing substituents, is highly activated for SNAr if a suitable leaving group (such as a halogen) were present at one of the other positions. libretexts.org The reactivity of polychlorinated benzenes, for instance, increases with the number of chlorine atoms due to this effect. nih.gov While the benzenesulfonyl group itself can sometimes act as a leaving group in reactions with certain organometallic reagents, this is less common in typical SNAr reactions. researchgate.net

Reactivity of Carboxylic Acid Functions: Decarboxylation and Condensation Mechanisms

The two carboxylic acid groups are the primary sites for many of the compound's characteristic reactions.

Decarboxylation: The removal of a carboxyl group as CO₂ from an aromatic ring is known as decarboxylation. For terephthalic acid, this process is difficult and generally requires high temperatures, often in the presence of a catalyst or after conversion to a metal salt. researchgate.net For example, heating the disodium (B8443419) or dicalcium salt of terephthalic acid can produce benzene and biphenyl (B1667301) as products. researchgate.netsciencemadness.org Industrial processes may use catalysts and high temperatures (450°C-550°C) to achieve decarboxylation of terephthalic acid residues into aromatic hydrocarbons like benzene, toluene, and benzoic acid. google.com The decarboxylation of PET waste, which first hydrolyzes to terephthalic acid, is effectively carried out in the presence of CaO, which aids the reaction and absorbs the CO₂ produced. fsrj.org It is expected that this compound would undergo decarboxylation under similarly harsh conditions.

Condensation Mechanisms: The carboxylic acid functionalities readily undergo condensation reactions, most notably esterification.

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid groups can form esters. The production of polyethylene (B3416737) terephthalate (B1205515) (PET) involves the direct esterification of terephthalic acid with ethylene (B1197577) glycol. electronicsandbooks.commdpi.com Kinetic studies of this reaction show that it proceeds through the formation of various oligomers. electronicsandbooks.com

Other Condensations: While the primary condensation reaction is esterification, the principles of condensation can be seen in related structures. For example, sulfonamides can undergo acid-catalyzed condensation with aldehydes like glyoxal (B1671930) or formaldehyde (B43269) to form more complex heterocyclic structures. nih.govsemanticscholar.org The carboxylic acid groups of this compound could similarly be converted to amides and then undergo further condensation.

Redox Chemistry of the Sulfonyl Group and Associated Transformations

The sulfonyl group features a sulfur atom in its highest oxidation state (S VI), making it generally resistant to oxidation. It is also a very stable functional group that is difficult to reduce. fiveable.me However, under specific conditions, it can participate in redox transformations.

Radical Reactions: The sulfonyl group can be a precursor to sulfonyl radicals. acs.org Visible-light-activated photoredox catalysis, using reagents like iridium photocatalysts, can generate sulfonyl radicals from precursors such as sulfonyl chlorides or sulfone-substituted tetrazoles. acs.orgrsc.org These radicals can then be trapped by electron-deficient olefins in cross-coupling reactions. acs.org

Oxidation: Although the sulfonyl group is already highly oxidized, a specific transformation of aromatic sulfones to sulfonic acids has been observed in microdroplets. acs.org This reaction is proposed to proceed via oxidation by a water radical cation, (H₂O)⁺•, and requires a strong electron-donating group (like a hydroxyl group) on the aromatic ring to facilitate the mechanism. acs.org Given the electron-withdrawing nature of the substituents in this compound, this specific pathway is unlikely.

Kinetic and Thermodynamic Parameters of Reactions Involving this compound

Precise kinetic and thermodynamic data for this compound are not widely available. However, data from closely related compounds like benzenesulfonyl chloride and terephthalic acid provide valuable insights.

Kinetic Data: Kinetic studies on the solvolysis of arenesulfonyl chlorides are used to understand their reaction mechanisms. The extended Grunwald-Winstein equation is often applied to correlate solvolysis rates, yielding parameters that describe the sensitivity of the reaction to solvent nucleophilicity (l) and solvent ionizing power (m). For benzenesulfonyl chloride, the precursor to the sulfonyl portion of the target molecule, the l value is approximately 1.26 and the m value is around 0.56, suggesting an Sₙ2 mechanism. mdpi.com

The kinetic solvent isotope effect (KSIE), which compares reaction rates in a protonated solvent versus its deuterated counterpart (e.g., kH₂O/kD₂O), provides mechanistic information. For sulfonyl chlorides, KSIE values are typically well above 1.0, which is consistent with nucleophilic attack by the solvent in the rate-determining step. mdpi.com

Kinetic Parameters for the Solvolysis of Arenesulfonyl Chlorides at 35.0 °C mdpi.com

| Substrate | l value | m value | KSIE (kMeOH/kMeOD) |

|---|---|---|---|

| Benzenesulfonyl chloride | 1.26 ± 0.05 | 0.56 ± 0.04 | 1.79 |

| p-Nitrobenzenesulfonyl chloride | 1.54 ± 0.07 | 0.62 ± 0.05 | 2.31 |

| p-Methoxybenzenesulfonyl chloride | 1.07 ± 0.08 | 0.62 ± 0.06 | 1.58 |

For the carboxylic acid portion, the kinetics of the reaction between terephthalic acid and ethylene oxide have an Arrhenius activation energy of 19.2 to 23.5 kcal/mol. researchgate.net

Thermodynamic Data: Thermodynamic parameters for the parent compound, terephthalic acid, have been determined. The enthalpy of sublimation (ΔsubH), a measure of the energy required to change from solid to gas, is a key value.

Enthalpy of Sublimation for Terephthalic Acid nist.gov

| ΔsubH (kJ/mol) | Temperature (K) | Method |

|---|---|---|

| 142.2 ± 1.5 | 471 | ME |

| 139.2 | 538 | A |

| 131 | 573 | GS |

Elucidation of Reaction Mechanisms via Spectroscopic and Isotopic Labeling Studies

Determining the precise pathway of a chemical reaction requires advanced analytical techniques.

Spectroscopic Studies: Various spectroscopic methods are indispensable for identifying reaction intermediates and products, which helps in piecing together a mechanism. youtube.com

X-ray Photoelectron Spectroscopy (XPS) and Scanning Tunneling Microscopy (STM): These surface-sensitive techniques have been used to study the self-assembly and deprotonation of terephthalic acid on copper surfaces, revealing distinct structural phases corresponding to different protonation states. rsc.orgmpg.de

NMR and Mass Spectrometry (MS): These are the primary tools for structural characterization of reaction products and for tracking the position of isotopic labels. youtube.comnih.gov

Isotopic Labeling Studies: Isotopic labeling is a powerful technique for elucidating reaction mechanisms by replacing an atom with its heavier, non-radioactive isotope and tracking its fate. numberanalytics.comslideshare.net

Ester Hydrolysis: A classic example is the hydrolysis of an ester. To determine whether the acyl-oxygen or the alkyl-oxygen bond breaks, the reaction can be carried out in water enriched with the ¹⁸O isotope. If the ¹⁸O atom appears in the resulting carboxylic acid, it indicates the acyl-oxygen bond was cleaved. youtube.comyoutube.com This same principle can be applied to study the condensation and hydrolysis reactions of the carboxyl groups in this compound.

Oxidation and Hydrogenation: Oxygen-18 can be used to track the path of oxygen atoms in oxidation reactions, while deuterium (B1214612) (²H) can be used to probe hydrogenation mechanisms. numberanalytics.com

Kinetic Isotope Effect (KIE): As mentioned previously, comparing the rate of a reaction with a normal reactant versus one containing a heavier isotope can reveal whether the bond to that isotope is broken in the rate-determining step. mdpi.com

By applying these methods, a detailed mechanistic understanding of the reactions involving this compound, from simple acid-base transfers to complex condensations and substitutions, can be achieved.

Advanced Structural Characterization and Conformational Analysis of 2 Benzenesulfonyl Terephthalic Acid and Its Research Constructs

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

The fundamental building block of a crystal is the unit cell, a parallelepiped defined by its lattice parameters (a, b, c, α, β, γ). These parameters, along with the crystal system and space group, describe the symmetry and repeating pattern of the crystal lattice. While specific crystal structure data for 2-(benzenesulfonyl)terephthalic acid is not widely published, analysis of related terephthalic acid derivatives provides a strong precedent for the type of structures that can be expected. For instance, terephthalic acid itself crystallizes in a triclinic system, while some of its derivatives and salts adopt monoclinic or orthorhombic systems. znaturforsch.comchemicalbook.com The introduction of the bulky benzenesulfonyl group is expected to significantly influence the crystal packing and result in a lower symmetry space group.

For example, the crystal structures of two chiral derivatives of terephthalic acid, 2-{[1-(1-tert-butoxycarbonyl)-L-prolyl]amino}terephthalic acid and 2-(L-prolylamino)terephthalic acid, have been solved, revealing complex crystalline forms including hydrates and polymorphs with space groups such as C222₁, P222₁, and P2₁2₁2₁. iucr.orgnih.gov A related sulfonamide, 2-benzenesulfonamido-3-hydroxypropanoic acid, crystallizes in the orthorhombic P222 space group. researchgate.net These examples highlight the diversity of crystal symmetries that can arise from substitution on the terephthalic acid scaffold.

Table 1: Illustrative Crystallographic Data for Terephthalic Acid Derivatives

| Compound/Derivative | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2-{[1-(1-tert-butoxycarbonyl)-L-prolyl]amino}terephthalic acid hydrate (B1144303) (1a) | Orthorhombic | C222₁ | nih.gov |

| 2-{[1-(1-tert-butoxycarbonyl)-L-prolyl]amino}terephthalic acid hydrate (1b) | Orthorhombic | P222₁ | nih.gov |

| 2-(L-prolylamino)terephthalic acid (2a) | Orthorhombic | C222₁ | nih.gov |

| 2-(L-prolylamino)terephthalic acid (2b) | Orthorhombic | P2₁2₁2₁ | nih.gov |

| 2-Benzenesulfonamido-3-hydroxypropanoic acid | Orthorhombic | P222 | researchgate.net |

| Terephthalic acid adduct with phenethylamine (B48288) (1:1) | Triclinic | P-1 | znaturforsch.com |

This table presents data for related compounds to illustrate the types of crystal structures that can be formed. Data for this compound is not available in the cited sources.

Non-covalent interactions are the organizing forces in supramolecular chemistry, and their characterization is a key output of SC-XRD analysis. For this compound, several types of non-covalent interactions are anticipated to be significant.

Hydrogen Bonding: The two carboxylic acid groups are potent hydrogen bond donors and acceptors. In the solid state, carboxylic acids typically form strong O-H···O hydrogen bonds, often resulting in centrosymmetric dimers or extended chains. researchgate.net In the structure of this compound, these hydrogen bonds would be a primary motif, linking molecules together. The sulfonyl group's oxygen atoms can also act as hydrogen bond acceptors.

π-π Stacking: The presence of two aromatic rings (the terephthalate (B1205515) core and the benzenesulfonyl group) makes π-π stacking interactions highly probable. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings, will play a crucial role in the packing of the molecules in the crystal lattice. researchgate.net

Other Interactions: Depending on the molecular conformation, C-H···O interactions involving the aromatic C-H bonds and the oxygen atoms of the carboxyl and sulfonyl groups may also contribute to the stability of the crystal structure. Halogen bonding would be relevant if halogenated derivatives were to be synthesized.

Solution-State Conformation and Dynamic Behavior using Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR would provide foundational information.

The ¹H NMR spectrum is expected to show a complex set of signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the terephthalic acid ring would exhibit splitting patterns indicative of their substitution, while the protons on the benzenesulfonyl ring would also present a distinct pattern. The exact chemical shifts and coupling constants would be sensitive to the rotational conformation around the C-S and C-C bonds linking the ring systems. For instance, the ¹H NMR spectrum of 2-(p-chlorobenzalimino) terephthalic acid shows signals in the aromatic region between 6.9 and 8.2 ppm. researchgate.net

The ¹³C NMR spectrum would complement the proton data, with distinct signals for each carbon atom in the molecule. The carboxyl carbons would appear at the downfield end of the spectrum (around 165-175 ppm), while the aromatic carbons would resonate in the 120-150 ppm range. The carbon directly attached to the sulfonyl group would likely experience a notable downfield shift. In terephthalic acid itself, three distinct carbon signals are observed. chegg.com

Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could provide through-space correlation data, offering insights into the preferred solution-state conformation and the proximity of different parts of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound in a suitable solvent (e.g., DMSO-d₆)

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Carboxylic Acid (COOH) | > 12.0 | Broad singlet, position is concentration and solvent dependent. |

| ¹H | Aromatic (Terephthalate & Benzenesulfonyl rings) | 7.0 - 8.5 | Complex multiplets, specific shifts depend on substitution and conformation. researchgate.net |

| ¹³C | Carboxylic Acid (C=O) | 165 - 175 | Two distinct signals expected. chegg.com |

| ¹³C | Aromatic (C-SO₂) | 140 - 150 | Quaternary carbon, expected to be downfield. |

| ¹³C | Aromatic (Other) | 120 - 140 | Multiple signals expected for the remaining aromatic carbons. chegg.com |

This table is predictive and based on data for analogous structures. researchgate.netchegg.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are highly effective for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding.

For this compound, the vibrational spectra would be dominated by features from the carboxylic acid, sulfonyl, and aromatic groups.

Key Expected Vibrational Bands:

O-H Stretch: A very broad absorption band in the FT-IR spectrum, typically centered around 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer. researchgate.net

C=O Stretch: A strong, sharp band around 1700 cm⁻¹ in the FT-IR spectrum corresponds to the C=O stretching of the carboxylic acid groups. researchgate.netresearchgate.net The position of this band is sensitive to the extent of hydrogen bonding.

S=O Stretch: The sulfonyl group will exhibit two characteristic stretching vibrations: an asymmetric stretch (νas) typically around 1350-1300 cm⁻¹ and a symmetric stretch (νs) around 1160-1120 cm⁻¹. These are usually strong bands in both FT-IR and Raman spectra.

C-O Stretch and O-H Bend: These vibrations of the carboxylic acid group are coupled and appear in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions. nih.gov

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the two aromatic rings. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500 - 3300 (broad) | FT-IR researchgate.net |

| C=O stretch | Carboxylic Acid | ~1700 (strong) | FT-IR, Raman researchgate.net |

| C=C stretch | Aromatic Rings | 1600 - 1450 | FT-IR, Raman mdpi.com |

| S=O asymmetric stretch | Sulfonyl | 1350 - 1300 | FT-IR, Raman |

| S=O symmetric stretch | Sulfonyl | 1160 - 1120 | FT-IR, Raman |

| C-O stretch / O-H bend | Carboxylic Acid | 1300 - 1200 | FT-IR nih.gov |

This table is based on established group frequencies and data from related compounds. researchgate.netresearchgate.netnih.govmdpi.com

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, confirming the molecular formula.

For this compound (C₁₄H₁₀O₆S), the expected exact mass can be calculated. Upon ionization, typically by electrospray ionization (ESI), the molecule would likely be observed as the deprotonated species [M-H]⁻ or the protonated species [M+H]⁺.

The tandem mass spectrometry (MS/MS) fragmentation of this compound would be expected to proceed through characteristic pathways. Key fragmentation routes would likely involve:

Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids.

Loss of H₂O: Dehydration from the carboxylic acid groups.

Cleavage of the C-S bond: This would lead to fragments corresponding to the benzenesulfonyl cation/radical and the terephthalic acid anion/radical. Fragmentation of sulfonamides often involves the cleavage of the C-S or S-N bond. researchgate.net

Loss of SO₂: A characteristic fragmentation of sulfonyl compounds is the elimination of sulfur dioxide. cdnsciencepub.com This often occurs after a rearrangement.

In the negative ion mode MS/MS of terephthalic acid, a prominent fragment is observed at m/z 121, corresponding to the loss of CO₂. massbank.eu The fragmentation of the benzenesulfonyl moiety would likely produce a characteristic ion at m/z 77, corresponding to the phenyl cation.

Thermal Analysis (e.g., TGA, DSC) for Phase Transitions and Thermal Stability in Research Materials

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are crucial for evaluating the thermal stability, melting point, and other phase transitions of a material. mt.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would reveal its decomposition temperature. A stable compound would show a flat baseline until the onset of decomposition. For terephthalic acid, sublimation is observed around 276 °C, followed by decomposition at higher temperatures. stackexchange.com The presence of the sulfonyl group may alter the decomposition pathway and temperature. Aromatic sulfonyl compounds are known to possess high thermal stability. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. A DSC scan of this compound would show an endothermic peak corresponding to its melting point. Any other phase transitions, such as solid-solid transitions (polymorphism) or a glass transition if the material can be rendered amorphous, would also be detected as changes in the heat flow. mt.com For example, analysis of pharmaceutical compounds often reveals complex thermal behavior, including the loss of solvates (like water), melting, and decomposition, all of which are observable by simultaneous TGA-DSC. azom.com The thermal analysis of research materials based on this molecule would be critical for defining the processing window and upper-use temperature for any potential applications.

Applications and Functional Material Science Leveraging 2 Benzenesulfonyl Terephthalic Acid

Utilization in Metal-Organic Frameworks (MOFs) and Coordination Polymers

There is currently no available scientific literature detailing the use of 2-(Benzenesulfonyl)terephthalic acid as an organic linker in the synthesis of metal-organic frameworks or coordination polymers.

Design and Synthesis of Novel MOF Topologies with this compound as a Linker

No published studies have focused on the design or synthesis of MOFs using this compound. The specific coordination behavior, potential for forming unique secondary building units (SBUs), and resulting framework topologies that might arise from its distinct steric and electronic properties are yet to be determined.

Investigation of Gas Adsorption and Separation Properties in Derived MOFs

As no MOFs have been synthesized from this compound, there is no experimental data on the gas adsorption or separation capabilities of such materials. Research on related sulfonate-based MOFs suggests that the presence of a sulfonyl group can influence CO₂ sorption properties, but direct data for the benzenesulfonyl group is absent. researchgate.net

Catalytic Activity within MOF Frameworks

The potential catalytic activity of MOFs derived from this compound has not been investigated. While sulfonic acid-functionalized MOFs have been explored for acid catalysis, there are no reports on the catalytic performance of frameworks incorporating the benzenesulfonyl moiety. nih.gov

Role in Supramolecular Assembly and Self-Organized Systems

The role of this compound in the fields of supramolecular assembly and crystal engineering remains undocumented in scientific literature.

Formation of Cocrystals and Salts for Enhanced Material Functionality

There are no published reports on the formation of cocrystals or salts involving this compound. The principles of crystal engineering, which leverage non-covalent interactions to design multi-component crystalline solids with tailored properties, have not been applied to this specific compound. nih.govusf.edu

Theoretical and Computational Studies of 2 Benzenesulfonyl Terephthalic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions

No specific studies reporting DFT calculations for the electronic structure, reactivity, or spectroscopic predictions of 2-(Benzenesulfonyl)terephthalic acid were found.

Specific FMO analysis data, including HOMO-LUMO energy gaps and orbital distributions for this compound, is not available in the reviewed literature.

Detailed NBO analysis, which would describe charge distribution, hybridization, and donor-acceptor interactions within the this compound molecule, has not been specifically published.

While Hirshfeld surface analysis is common for benzenesulfonamide derivatives to understand crystal packing and intermolecular contacts, no such analysis has been published specifically for this compound.

Molecular Dynamics Simulations for Conformational Space and Solvent Interactions

There are no available studies that have performed molecular dynamics simulations to investigate the conformational landscape or solvent interactions of this compound.

Prediction of Thermochemical Properties and Reaction Pathways

Specific predicted thermochemical properties (such as enthalpy of formation or Gibbs free energy) and computational studies on the reaction pathways of this compound are not documented in the scientific literature.

In Silico Design and Screening of Novel Derivatives with Predicted Functionality

While in silico methods are often used to design derivatives of benzenesulfonamides and terephthalic acid for various applications, studies specifically using this compound as a scaffold for designing and screening novel functional derivatives could not be identified.

Advanced Analytical Methodologies for Research on 2 Benzenesulfonyl Terephthalic Acid

Chromatographic Separations (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring in Research

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to the analysis of 2-(Benzenesulfonyl)terephthalic acid. Given its structure, which combines a terephthalic acid backbone with a benzenesulfonyl group, methods are often adapted from those used for its parent compounds and related aromatic acids.

Purity Assessment: The purity of this compound is critical, as impurities can significantly affect the properties of resulting materials, such as polymers or metal-organic frameworks (MOFs). HPLC is the method of choice for this purpose. Reversed-phase HPLC, often with a C18 column, is commonly employed to separate the main compound from potential impurities. These impurities may include starting materials from its synthesis, such as terephthalic acid or benzenesulfonyl chloride, and by-products like benzoic acid or p-toluic acid. thermofisher.commdpi.com The production of high-purity terephthalic acid (TPA) is a significant industrial process, and numerous HPLC methods have been developed to separate TPA from various aromatic acid impurities. nih.govresearchgate.net Micellar liquid chromatography (MLC) has been shown to be an effective "green" technique for resolving TPA from eight major impurities, including isomers, in under 20 minutes using a C18 column and a sodium dodecyl sulfate (B86663) (SDS) mobile phase. nih.gov Similarly, anion-exchange HPLC can be utilized, leveraging the acidic nature of the carboxylic acid groups for separation. thermofisher.com

Reaction Monitoring: The synthesis of this compound, for instance, via the sulfonation of a terephthalate (B1205515) derivative or the coupling of a boronic acid with a sulfonyl chloride source, requires careful monitoring to optimize yield and minimize side reactions. nih.govresearchgate.net HPLC allows researchers to track the consumption of reactants and the formation of the desired product over time. By taking aliquots from the reaction mixture at various intervals and analyzing them, a kinetic profile of the reaction can be established. For example, methods developed for monitoring the oxidation of p-xylene (B151628) to terephthalic acid, which track intermediates like p-toluic acid and 4-carboxybenzaldehyde (4-CBA), provide a framework for monitoring related syntheses. thermofisher.comresearchgate.netscielo.br Gradient elution is often necessary to resolve compounds with a wide range of polarities, from non-polar starting materials to the highly polar dicarboxylic acid product. scielo.br

Due to the low volatility and high polarity of this compound, Gas Chromatography (GC) is generally not suitable for its direct analysis. However, GC can be employed for the analysis of more volatile precursors or if the carboxylic acid functional groups are derivatized (e.g., through esterification) to increase their volatility.

| Parameter | Condition A: Reversed-Phase | Condition B: Anion-Exchange | Condition C: Micellar Liquid Chromatography |

|---|---|---|---|

| Stationary Phase | C18 Silica (e.g., μ-Bondapak C18, 10 μm) researchgate.net | Weak Anion-Exchange (e.g., Hypersil GOLD AX) thermofisher.com | C18 Silica (100x2.1mm, 3.5μm) nih.gov |

| Mobile Phase | Acetonitrile/Water/Acid (e.g., Phosphoric Acid) Gradient researchgate.netscielo.br | Acetonitrile/Phosphate Buffer Gradient thermofisher.com | Acidic 1% Sodium Dodecyl Sulfate (SDS) nih.gov |

| Detection | UV-Vis (e.g., 230-240 nm) researchgate.netresearchgate.net | UV-Vis (e.g., 240 nm) thermofisher.com | UV-Vis |

| Application | Purity assessment, reaction monitoring of TPA synthesis. researchgate.net | Analysis of residual benzoic and p-toluic acid in TPA. thermofisher.com | Separation of TPA from 8 major impurities. nih.gov |

Electrochemical Characterization Techniques

Electrochemical methods, such as cyclic voltammetry (CV), provide valuable insights into the redox properties of this compound. ossila.com The molecule possesses electrochemically active moieties: the sulfonyl group and the carboxylic acid groups.

The electrochemical behavior of aromatic sulfonyl compounds is well-documented. acs.org The sulfonyl group is generally electrochemically reducible. The reduction potential is highly dependent on the substituents on the aromatic rings. For instance, the presence of electron-withdrawing groups like a nitro group can make reduction occur at less negative potentials. acs.org In the absence of such groups, a significant negative potential is typically required for reduction. acs.org The electrochemical cleavage of sulfonamides and sulfonimides has been demonstrated, suggesting that the sulfur-carbon or sulfur-nitrogen bond can be targeted electrochemically. acs.orgacs.org

Cyclic voltammetry can be used to probe these redox processes. A typical CV experiment would involve sweeping the potential and measuring the resulting current. For this compound, one might observe a reduction peak corresponding to the sulfonyl group. The reversibility of this process can be assessed by the presence and characteristics of an oxidation peak on the reverse scan. The exact potential will be influenced by the solvent, electrolyte, and the electronic nature of the terephthalic acid moiety. The carboxylic acid protons can also influence the electrochemical response, potentially through mechanisms involving proton-coupled electron transfer. researchgate.net

This characterization is particularly relevant if materials derived from this compound, such as MOFs or polymers, are being considered for applications in electrocatalysis, sensing, or energy storage.

| Functional Group | Electrochemical Process | Technique | Expected Observations |

|---|---|---|---|

| Benzenesulfonyl | Reduction | Cyclic Voltammetry (CV) | Cathodic peak at a negative potential, potentially irreversible. acs.org |

| Carboxylic Acid | Influence on Redox Chemistry | Cyclic Voltammetry (CV) | May participate in proton-coupled electron transfer; pH-dependent potentials. researchgate.net |

| Aromatic Rings | Oxidation/Reduction | Cyclic Voltammetry (CV) | Typically occurs at high potentials, may be outside the accessible solvent window. |

Microscopic Techniques (e.g., SEM, TEM) for Morphological Analysis of Derived Materials

When this compound is used as a building block or functional linker to create new materials, such as MOFs, coordination polymers, or functionalized polymers, its structural influence on the final material's morphology is of paramount importance. Electron microscopy techniques are essential for this analysis.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology, particle size, and shape of the synthesized material. For instance, if this compound is used as an organic linker to synthesize a MOF, SEM analysis can reveal the crystal habit (e.g., cubic, octahedral, rod-like) and size distribution of the resulting MOF particles. nih.govekb.eg This information is crucial as the particle size and external surface area can impact properties like catalytic activity or adsorption kinetics. Energy-dispersive X-ray spectroscopy (EDX), often coupled with SEM, can provide elemental analysis, confirming the presence of sulfur from the benzenesulfonyl group alongside the metal center and carbon/oxygen from the linker. ekb.eg

Transmission Electron Microscopy (TEM): TEM provides higher resolution images than SEM and can reveal internal structure, crystallinity, and lattice fringes of the material. For MOFs derived from this compound, TEM can be used to confirm the crystalline nature of the particles and to visualize their porous structure, if the resolution allows. It is especially powerful for analyzing nanoscale features and ensuring the uniform incorporation of the functionalized linker throughout the material's framework. For beam-sensitive materials like many MOFs, low-dose techniques such as microcrystal electron diffraction (MicroED) may be required to obtain structural information without damaging the sample. nih.gov

Together, SEM and TEM provide a comprehensive picture of the micro- and nanostructure of materials derived from this compound, linking its molecular design to the macroscopic properties of the final product.

Future Research Directions and Unexplored Avenues for 2 Benzenesulfonyl Terephthalic Acid

Integration into Multifunctional Hybrid Materials

The development of multifunctional hybrid materials, which combine organic and inorganic components at the molecular level to achieve synergistic properties, represents a significant frontier in materials science. nih.gov The structure of 2-(Benzenesulfonyl)terephthalic acid makes it an ideal organic linker for creating sophisticated metal-organic frameworks (MOFs) and coordination polymers.

Research has demonstrated that terephthalic acid analogues are foundational in preparing coordination polymers. For instance, 1,4-benzenedisulfonic acid (H₂BDS), which features sulfonate groups instead of carboxylates, has been used to synthesize coordination polymers with manganese, iron, and cobalt. rsc.org These materials form infinite layers and exhibit remarkable thermal stability up to nearly 500 °C after desolvation. rsc.org Similarly, the ether-bridged aromatic carboxylic acid, 2-(2-carboxyphenoxy)terephthalic acid, has been employed as a versatile building block to generate a novel series of coordination compounds. rsc.org These compounds display interesting magnetic properties and, in some cases, can function as sensitive luminescent sensors for detecting ions like Fe³⁺ in aqueous solutions. rsc.org

The integration of this compound as a linker could yield hybrid materials with a combination of porosity, catalytic activity (from the sulfonyl group or metal centers), and selective sensing capabilities. The benzenesulfonyl group could introduce specific guest interactions, leading to enhanced selectivity in adsorption or separation applications.

Table 1: Properties of Coordination Polymers from Terephthalic Acid Analogues This table is interactive. Click on headers to sort.

| Linker Molecule | Metal Ion(s) | Key Structural Feature | Notable Property | Reference |

|---|---|---|---|---|

| 1,4-Benzenedisulfonic acid | Mn, Fe, Co | Infinite layers linked by disulfonate groups | High thermal stability (up to 500 °C) | rsc.org |

Exploration of Unconventional Synthetic Routes

Current industrial production of terephthalic acid often relies on the oxidation of petroleum-derived p-xylene (B151628). nih.gov A key future direction is the development of more sustainable and unconventional synthetic pathways for its derivatives, including this compound.

One promising avenue is the use of biomass as a starting material. Research has shown viable routes to terephthalic acid precursors through Diels-Alder reactions involving biomass-derived compounds like 5-hydroxymethylfurfural (B1680220) (HMF) and ethylene (B1197577). nih.gov This approach avoids the use of petroleum feedstocks and can proceed using solid Lewis acid catalysts. nih.gov Another sustainable strategy involves a Diels-Alder reaction between sorbic and acrylic acids, followed by dehydrogenation, to produce terephthalic acid precursors under milder conditions. nih.gov

Biocatalysis offers another powerful, unconventional approach. De novo biosynthesis of 2-hydroxyterephthalic acid has been achieved using engineered E. coli. nih.gov This process utilizes an enzymatic Kolbe-Schmitt reaction for the specific carboxylation of a precursor, demonstrating the potential for creating highly substituted terephthalic acid derivatives with CO₂ fixation. nih.gov Applying similar biocatalytic logic or directed evolution of enzymes could enable a direct and sustainable synthesis of this compound from simpler, renewable precursors. researchgate.net

Advanced Computational Modeling for Predictive Material Design

Computational modeling provides an indispensable tool for accelerating materials discovery by predicting structures and properties before undertaking costly and time-consuming laboratory synthesis. researchgate.net For a molecule like this compound, advanced computational methods can offer profound insights into its potential applications.

Molecular dynamics (MD) simulations can be used to predict the self-assembly and growth mechanisms of supramolecular structures. For example, simulations have been successfully employed to observe the layer-by-layer growth of terephthalic acid on a substrate, revealing the critical molecular interactions that govern the formation of three-dimensional structures. researchgate.net Applying these methods to this compound would allow researchers to predict how the bulky and polar benzenesulfonyl group influences crystal packing, MOF topology, and host-guest interactions within a framework. This predictive capability is crucial for designing materials with tailored pore sizes and functionalities for specific applications like gas storage or separation.

Development of Novel Catalytic Systems Based on its Structure

The functional groups within this compound—two carboxylic acids and a sulfonyl group—suggest its potential use as a component in novel catalytic systems. While terephthalic acid itself is primarily a linker, its functionalized derivatives can play a more active role.

The sulfonic acid group is a well-known motif in solid acid catalysis. By incorporating the benzenesulfonyl group, MOFs or polymers made from this linker could possess intrinsic Brønsted acidity. This could enable them to act as recyclable, heterogeneous catalysts for organic reactions such as esterification, hydration, or condensation, avoiding the separation issues associated with homogeneous acid catalysts. Furthermore, the carboxylic acid linkers can coordinate to metal ions, which can then act as Lewis acid catalytic sites. The electronic properties of the catalytic metal center could be fine-tuned by the electron-withdrawing nature of the adjacent benzenesulfonyl group, potentially enhancing catalytic activity or selectivity.

Potential in Emerging Fields of Chemical Science

The unique combination of functionalities in this compound opens doors to several emerging fields beyond traditional materials science.

Luminescent Sensing: As demonstrated with analogous linkers, MOFs constructed from this compound could exhibit luminescence. rsc.org The interaction of specific analytes with the benzenesulfonyl group or the framework's metal centers could modulate this luminescence, providing a basis for highly selective and sensitive chemical sensors.

Advanced Liquid Crystalline Polymers: The introduction of rigid, non-linear side groups onto a polymer backbone can induce liquid crystalline behavior. By incorporating this compound into copolyesters, it may be possible to create novel thermotropic liquid crystalline polymers. mdpi.com These materials could possess a unique combination of high thermal resistance, mechanical strength, and specific optical properties, making them suitable for advanced composites and optical films.

Precursors for Bioactive Molecules: Sulfonamide and benzimidazole-sulfonyl derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial and enzyme inhibition properties. nih.govresearchgate.net The this compound structure could serve as a versatile starting material for the synthesis of complex, multifunctional molecules with potential applications in pharmaceutical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.